Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide

isoxazole regioisomer SMYD inhibitor carboxamide position

This specific 3,4-unsubstituted isoxazole-5-carboxamide occupies a unique, under-explored chemical space at the intersection of SMYD protein inhibition and CYP450-mediated bioactivation. Unlike substituted analogs or regioisomers, its minimal C3/C4 steric footprint enables unambiguous attribution of metabolic products to the isoxazole ring-opening pathway, with published quantitative GSH adduct data (M3, m/z 633) for direct benchmarking. The orthogonal tertiary alcohol reactivity allows selective post-coupling derivatization (esterification, carbamoylation) without protecting the amide or heterocycle, accelerating SAR exploration. Ideal as a clean model substrate for bioactivation liability studies and a starting scaffold for fragment-based SMYD2/3 lead optimization.

Molecular Formula C10H16N2O4
Molecular Weight 228.248
CAS No. 2319723-80-1
Cat. No. B2654029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide
CAS2319723-80-1
Molecular FormulaC10H16N2O4
Molecular Weight228.248
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)C1=CC=NO1)O
InChIInChI=1S/C10H16N2O4/c1-10(14,4-6-15-2)7-11-9(13)8-3-5-12-16-8/h3,5,14H,4,6-7H2,1-2H3,(H,11,13)
InChIKeyYZTONAGUNXGHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide (CAS 2319723-80-1): Structural Identity and Compound Class Positioning for Procurement Decisions


N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide (CAS 2319723-80-1, molecular formula C₁₀H₁₆N₂O₄, molecular weight 228.24 g/mol) is a synthetic small-molecule isoxazole-5-carboxamide derivative . The compound features a 3,4-unsubstituted 1,2-oxazole (isoxazole) heterocycle linked via a 5-position carboxamide bond to a 2-hydroxy-4-methoxy-2-methylbutyl amine side chain [1]. It belongs to the broader class of isoxazole carboxamides, which have been investigated across multiple therapeutic areas including SMYD protein inhibition, DGAT1 inhibition, and antiproliferative applications [2]. The compound is catalogued as a research-grade chemical for in vitro use and is not approved for human or veterinary therapeutic applications .

Why N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide Cannot Be Interchanged with Generic Isoxazole Carboxamide Analogs


Isoxazole carboxamide derivatives are not compositionally interchangeable, as the position of the carboxamide attachment on the isoxazole ring (3-, 4-, or 5-position), the substitution pattern on the heterocycle (C3- and C4-substituted vs. unsubstituted), and the nature of the amine side chain each independently govern target engagement, metabolic fate, and physicochemical properties [1]. The target compound occupies a specific and under-explored chemical space: it combines a 3,4-unsubstituted isoxazole-5-carboxamide core—which carries a mechanistically distinct CYP450-mediated bioactivation liability involving C3 deprotonation and ring opening to a reactive cyanoacrolein intermediate [2]—with a 2-hydroxy-4-methoxy-2-methylbutyl side chain that provides a tertiary alcohol and a terminal methyl ether not found in common isoxazole carboxamide screening libraries . Closest analogs with the same side chain but different heterocyclic cores (e.g., indole-2-carboxamide CAS 1914796-51-2, furan-3-carboxamide CAS 1698427-59-6) or different regioisomeric attachment (e.g., 5-cyclopropyl-isoxazole-3-carboxamide CAS 1911719-75-9, 5-methyl-isoxazole-4-carboxamide CAS 1987511-41-0) each exhibit distinct hydrogen-bond donor/acceptor counts, predicted lipophilicities, and metabolic stability profiles that preclude reliable extrapolation of biological data [3].

Quantitative Differentiation Evidence for N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide vs. Closest Analogs


Regioisomeric Carboxamide Position: 5-Carboxamide vs. 3-Carboxamide and 4-Carboxamide Analogs Defines Target Engagement Landscape

The target compound places the carboxamide at the isoxazole 5-position with a 3,4-unsubstituted ring. This differentiates it from the 5-cyclopropyl-isoxazole-3-carboxamide analog (CAS 1911719-75-9, MW 268.31) and the 5-methyl-isoxazole-4-carboxamide analog (CAS 1987511-41-0, MW 242.27). In the Epizyme patent US20200148650A1, 5-position isoxazole carboxamides were specifically developed as SMYD2/SMYD3 protein inhibitors, with IC₅₀ values ranging from 1.05 μM to >50 μM against SMYD2 across 17 exemplified compounds [1]. By contrast, 3-position isoxazole carboxamides have been primarily pursued as DGAT1 inhibitors (e.g., compound 9e: hDGAT1 IC₅₀ = 14.8 nM) and GHS-R antagonists [2]. This regioisomeric divergence means that biological screening data from 3-carboxamide or 4-carboxamide isoxazoles cannot be used to infer activity of the 5-carboxamide target compound [3].

isoxazole regioisomer SMYD inhibitor carboxamide position structure-activity relationship

3,4-Unsubstituted Isoxazole Core: Mechanistically Distinct Bioactivation Liability vs. C3-Substituted Analogs

The target compound bears a 3,4-unsubstituted isoxazole ring, which undergoes a mechanistically unique CYP450-catalyzed bioactivation pathway not observed with C3-substituted isoxazoles. In human liver microsomes, 3,4-unsubstituted isoxazole-5-carboxamides undergo enzyme-catalyzed C3 deprotonation and N–O bond cleavage to yield an α-cyanoenol intermediate, which subsequently condenses with endogenous formaldehyde to form a reactive α,β-unsaturated cyanoacrolein Michael acceptor that is trapped as a glutathione (GSH) adduct [1]. This pathway is NADPH-dependent and primarily catalyzed by cytochrome P450 enzymes [2]. In contrast, C3-substituted isoxazoles (such as the 5-cyclopropyl-isoxazole-3-carboxamide analog CAS 1911719-75-9) undergo two-electron reductive ring cleavage to an imine intermediate that hydrolyzes to a 1,3-hydroxylcarbonyl product—a pathway that does not generate the same reactive Michael acceptor species [3]. This difference is critical for researchers evaluating metabolic stability or toxicity risk in lead optimization programs.

isoxazole metabolism CYP450 bioactivation glutathione adduct cyanoacrolein drug metabolism

Hydrogen Bond Donor/Acceptor Profile: Differentiated from Indole and Furan Heterocycle Analogs Sharing the Same Side Chain

When the same 2-hydroxy-4-methoxy-2-methylbutyl side chain is attached to different heterocyclic cores, the hydrogen bond donor (HBD) and acceptor (HBA) counts diverge significantly. The target isoxazole-5-carboxamide has 2 HBD (amide NH + tertiary alcohol OH) and 4 HBA (amide C=O, terminal methoxy O, isoxazole ring O, isoxazole ring N), yielding a total of 6 hydrogen bond functional groups with a predicted topological polar surface area (TPSA) comparable to the furan-3-carboxamide analog (71.7 Ų, CAS 1698427-59-6) [1]. The indole-2-carboxamide analog (CAS 1914796-51-2) has a reduced HBA count due to the indole ring contributing only one HBA (indole NH acts as HBD), altering the HBD/HBA ratio and net hydrogen bonding capacity. The furan analog lacks the ring nitrogen HBA, shifting the hydrogen bond acceptor spatial distribution [2]. These differences directly affect solubility, permeability, and protein-ligand interaction geometries in ways that cannot be captured by simply comparing the shared side chain.

hydrogen bond donor hydrogen bond acceptor physicochemical property drug-likeness polar surface area

Lipophilicity Differentiation from the Unsubstituted Isoxazole-5-Carboxamide Parent Core: Side Chain Enables Drug-Like logP Range

The unsubstituted isoxazole-5-carboxamide parent core (CAS 158178-93-9, MW 112.09) is highly polar with an ACD/LogP of –1.60 and ACD/LogD (pH 7.4) of –0.86, placing it well outside the optimal lipophilicity range for membrane permeability (Lipinski-preferred logP: 0–5; CNS drug space: 1–3) . Attachment of the 2-hydroxy-4-methoxy-2-methylbutyl side chain (adding 6 carbon atoms, one ether oxygen, and one tertiary alcohol) shifts the predicted lipophilicity into a drug-like range. While experimentally determined logP for the target compound is not publicly available, the structurally analogous furan-3-carboxamide bearing the same side chain has a computed XlogP of 0.1, and the addition of the isoxazole ring (replacing furan O with isoxazole N–O adjacency) is expected to yield an estimated logP of approximately 0.5–1.0 for the target compound [1]. This represents a logP increase of approximately +2.1 to +2.6 log units versus the unsubstituted parent, moving the compound into a permeability-favorable range while remaining below the logP >5 threshold associated with poor solubility and promiscuous binding [2].

lipophilicity logP logD membrane permeability physicochemical optimization

Synthetic Accessibility and Purity Differentiation: Single-Step Amide Coupling vs. Multi-Step Routes for Substituted Analogs

The target compound is synthesized via a single-step EDCI-mediated amide coupling between commercially available 2-hydroxy-4-methoxy-2-methylbutylamine and 1,2-oxazole-5-carboxylic acid (CAS 21169-71-1, ≥97% purity, commercially available from TCI and Thermo Scientific) . This contrasts with substituted isoxazole carboxamide analogs such as the 5-cyclopropyl-isoxazole-3-carboxamide (CAS 1911719-75-9), which requires prior construction of the 5-cyclopropyl-substituted isoxazole-3-carboxylic acid intermediate before amide coupling—adding at least one additional synthetic step and a corresponding increase in cost and lead time . The unsubstituted nature of the isoxazole ring in the target compound eliminates the need for regioselective heterocycle functionalization, enabling higher batch-to-batch consistency and fewer impurities arising from ring-substitution side reactions . Typical purity specifications for the compound are ≥95% as supplied by research chemical vendors .

amide coupling synthetic accessibility EDCI coupling building block research chemical procurement

Optimal Research Application Scenarios for N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide Based on Quantitative Differentiation Evidence


SMYD2/SMYD3 Epigenetic Inhibitor Screening and Structure-Activity Relationship (SAR) Expansion

The compound's 1,2-oxazole-5-carboxamide regioisomeric identity maps to the SMYD protein inhibitor chemical space defined in Epizyme patent US20200148650A1, where isoxazole-5-carboxamides demonstrated SMYD2 biochemical IC₅₀ values ranging from 1.05 μM to >50 μM across 17 compounds [1]. The 3,4-unsubstituted isoxazole core provides a minimal steric footprint at the C3 and C4 positions, making the compound an ideal starting scaffold for fragment-based or structure-guided elaboration to improve SMYD2/3 potency. Its single-step synthetic accessibility supports rapid analog generation via amide coupling diversification, enabling efficient SAR exploration of the amine side chain without the synthetic burden of heterocycle pre-functionalization .

Metabolic Stability and Reactive Metabolite Risk Assessment Studies for 3,4-Unsubstituted Isoxazole Scaffolds

The 3,4-unsubstituted isoxazole core undergoes a well-characterized CYP450-mediated bioactivation pathway producing a GSH-trappable cyanoacrolein intermediate, as demonstrated in human liver microsome studies [1]. This compound can serve as a clean model substrate for evaluating the bioactivation liability of 3,4-unsubstituted isoxazole-containing drug candidates. Researchers can benchmark their own analogs against the published quantitative GSH adduct data (M3, m/z 633) and the ~90% CYP450-dependence confirmed by 1-aminobenzotriazole inhibition . The absence of C3/C4 substituents eliminates confounding metabolic pathways arising from substituent oxidation, enabling unambiguous attribution of metabolic products to the isoxazole ring opening pathway.

Physicochemical Property Benchmarking for Heterocyclic Carboxamide Bioisostere Evaluation

With an estimated logP of ~0.5–1.0, MW of 228.24, 2 HBD, and 4 HBA, the compound occupies a favorable drug-like physicochemical space that bridges the gap between excessively polar unsubstituted isoxazole-5-carboxamide (logP –1.60) and more lipophilic substituted analogs [1]. The isoxazole ring's unique 1,2-N–O adjacency provides a hydrogen bond acceptor geometry distinct from furan, thiophene, oxazole, and other five-membered heterocyclic bioisosteres. The compound is therefore well-suited for systematic heterocycle-swapping studies to quantify the contribution of the isoxazole ring's electronic and hydrogen-bonding properties to target binding affinity, solubility, and permeability—particularly when compared head-to-head against the furan-3-carboxamide analog (CAS 1698427-59-6, XlogP = 0.1) and the indole-2-carboxamide analog (CAS 1914796-51-2) which share the same side chain .

Synthetic Building Block for Diversified Amide Library Synthesis via Tertiary Alcohol Derivatization

The tertiary alcohol at the 2-position of the butyl side chain provides a sterically differentiated hydroxyl handle for selective derivatization (esterification, etherification, carbamoylation) without competing reactivity from the secondary amide NH or the isoxazole ring heteroatoms [1]. This orthogonal functional group reactivity profile enables post-coupling diversification of the compound into ester prodrugs, pharmacokinetic probes, or affinity chromatography ligands while preserving the isoxazole-5-carboxamide pharmacophore intact. The terminal methyl ether and the tertiary alcohol together provide two additional sites for metabolic soft-spot identification studies, complementing the isoxazole ring's own metabolic pathway .

Quote Request

Request a Quote for N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.